REACTION_CXSMILES
|
[CH2:1]([S:5]([NH:8][C:9](=[O:29])[C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[C:12]([NH:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([Cl:27])=[CH:23][C:22]=2[Cl:28])[CH:11]=1)(=[O:7])=[O:6])[CH2:2][CH2:3][CH3:4].S(S([O-])=O)([O-])=O.[Na+].[Na+].C(O)C.O1CCCC1>O>[CH2:1]([S:5]([NH:8][C:9](=[O:29])[C:10]1[CH:15]=[CH:14][C:13]([NH2:16])=[C:12]([NH:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([Cl:27])=[CH:23][C:22]=2[Cl:28])[CH:11]=1)(=[O:6])=[O:7])[CH2:2][CH2:3][CH3:4] |f:1.2.3|
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Name
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N-1-butanesulfonyl-3-(2,4-dichlorobenzylamino)-4-nitrobenzamide
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Quantity
|
0.505 g
|
Type
|
reactant
|
Smiles
|
C(CCC)S(=O)(=O)NC(C1=CC(=C(C=C1)[N+](=O)[O-])NCC1=C(C=C(C=C1)Cl)Cl)=O
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
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Name
|
|
Quantity
|
1 mL
|
Type
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solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture was heat-refluxed for 40 minutes
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Duration
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40 min
|
Type
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DISTILLATION
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Details
|
The solvent was distilled off under reduced pressure, and water
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Type
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ADDITION
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Details
|
was added to the residue
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Type
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CUSTOM
|
Details
|
The solid material precipitated
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
WASH
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Details
|
Further, the resulting material was washed with a mixed solution of 10 ml of methanol and 3 ml of water
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Type
|
CUSTOM
|
Details
|
was dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)S(=O)(=O)NC(C1=CC(=C(C=C1)N)NCC1=C(C=C(C=C1)Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.22 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |